molecular formula C17H23Cl2NO2 B3253006 1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine CAS No. 220772-31-6

1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine

Cat. No. B3253006
CAS RN: 220772-31-6
M. Wt: 344.3 g/mol
InChI Key: MLACLWKYFQXNKI-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine, also known as Boc-Dcbp, is a chemical compound used in scientific research. It is a piperidine derivative that is commonly used as a precursor in the synthesis of other compounds. Boc-Dcbp has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine is not fully understood. However, it is believed to act as a precursor in the synthesis of other compounds that have specific biological activities.
Biochemical and Physiological Effects:
1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine has been found to have limited biochemical and physiological effects. However, it has been shown to have potential anti-cancer activity in some studies.

Advantages and Limitations for Lab Experiments

1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. However, its limited biochemical and physiological effects may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research involving 1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine. One potential direction is the synthesis of compounds that have enhanced anti-cancer activity. Another potential direction is the development of new synthetic methods for 1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine and related compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine and its potential applications in scientific research.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as piperidine-based inhibitors of protein kinases. 1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine has also been used in the synthesis of compounds that have potential anti-cancer activity.

properties

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)10-13-4-5-14(18)15(19)11-13/h4-5,11-12H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLACLWKYFQXNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149558
Record name 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperidine

CAS RN

220772-31-6
Record name 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220772-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Boc-4-methylene piperidine (1.32 g, 6.70 mmol) was degassed (neat) for 15 minutes, and then treated with a THF solution of 9-BBN (0.5 M in THF, 13.5 mL, 6.75 mmol). The reaction mixture was refluxed for 2 h, then cooled to r.t. The reaction mixture was then added, via cannula, to a preformed solution consisting of 4-bromo-1,2-dichlorobenzene (1.49 mg, 6.64 mmol), Pd(dppf)Cl2 dichloromethane complex (148 mg, 0.181 mmol), and potassium carbonate (1.20 g, 8.68 mmol) in DMF/H2O (15 mL/1.5 mL). The resultant mixture was heated at 60° C. for 48 h, cooled to r.t., poured into water, basified to pH 11 with 1N NaOH, and extracted with EtOAc (3×). The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give 4-(3,4-dichloro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester (1.57 g, 69%).
Quantity
1.32 g
Type
reactant
Reaction Step One
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1.49 mg
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reactant
Reaction Step Two
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1.2 g
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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15 mL
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solvent
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13.5 mL
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reactant
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Synthesis routes and methods II

Procedure details

Platinum oxide (0.3 g) was added to a solution of 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzylidene)piperidine (29 g, 84.7 mmol) in ethyl acetate (500 ml) and the mixture was stirred under a hydrogen atmosphere overnight. The reaction mixture was filtered through celite and the filtrate was concentrated to give 1-(tert-butoxycarbonyl)4-(3,4-dichlorobenzyl)piperidine (30 g) as a tan oil.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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